5-(4-Methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5-(4-methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a member of pyrimidines.
Scientific Research Applications
Synthesis and Chemical Transformations
- Rearrangement into Triazolopyrimidines : A study demonstrated the rearrangement of thiazolopyrimidines into triazolopyrimidines, specifically mentioning the synthesis of ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine (Lashmanova et al., 2019).
- Formylation and Recyclization : Another research focused on formylation of triazolopyrimidines using Vilsmeier–Haack conditions, leading to the formation of various derivatives, including the 5-aryl-1,2,4-triazolo[1,5-a]pyrimidin-6-ylmethane (Lipson et al., 2012).
Biological Activities and Applications
- Potential Anticonvulsant Agent : A microwave-assisted synthesis method produced derivatives with potential as anticonvulsant agents, highlighting the chemical's promise in this area (Divate & Dhongade-Desai, 2014).
- Antimicrobial and Antioxidant Activity : Synthesized compounds of this class have been evaluated for antimicrobial and antioxidant activities, indicating its utility in these fields (Gilava et al., 2020).
- Antiparasitic, Antimicrobial, and Anticancer Activities : Various derivatives have been documented for their antiparasitic, antimicrobial, and anticancer activities, reflecting the compound's versatility in medicinal chemistry (Pinheiro et al., 2020).
Advanced Applications
- Imaging of Cerebral Adenosine A2A Receptors : A derivative of this compound, [(11)C]Preladenant, was developed for PET imaging of cerebral adenosine A2A receptors, showcasing its potential in neuroimaging applications (Zhou et al., 2014).
properties
IUPAC Name |
5-(4-methoxyphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)16-11-17(14-5-3-2-4-6-14)22-18(21-16)19-12-20-22/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORDMKGLLKRCJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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